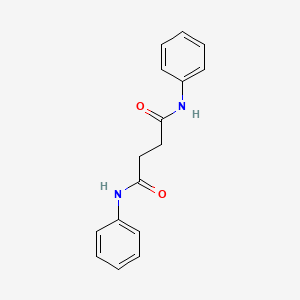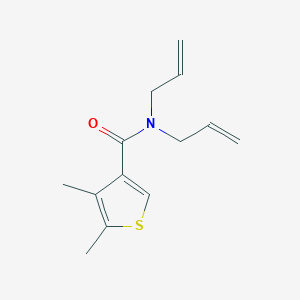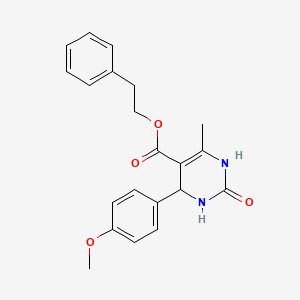
Succinanilide
概要
説明
Succinanilide is an organic compound that belongs to the class of imides. It is a derivative of succinic acid and aniline, characterized by the presence of an imide group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
Succinanilide can be synthesized through the reaction of succinic anhydride with aniline. The reaction typically involves heating the reactants in the presence of a catalyst, such as acetic acid, to facilitate the formation of the imide bond. The reaction can be represented as follows:
Succinic Anhydride+Aniline→this compound+Water
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under reflux conditions to maintain a constant temperature and facilitate the removal of water formed during the reaction.
化学反応の分析
Types of Reactions
Succinanilide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form succinamic acid.
Reduction: It can be reduced to form succinimide.
Substitution: The imide group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.
Major Products Formed
Oxidation: Succinamic acid
Reduction: Succinimide
Substitution: Various substituted this compound derivatives
科学的研究の応用
Succinanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: this compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of succinanilide involves its interaction with specific molecular targets. In biological systems, this compound and its derivatives can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For example, this compound derivatives with antimicrobial properties may inhibit bacterial enzymes, while those with anticancer properties may interfere with cell division pathways.
類似化合物との比較
Similar Compounds
Succinimide: A cyclic imide derived from succinic acid, used as an anticonvulsant.
Phthalimide: An imide derived from phthalic anhydride, used in the synthesis of various organic compounds.
Maleimide: An imide derived from maleic anhydride, used in bioconjugation and polymer chemistry.
Uniqueness of Succinanilide
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form derivatives with different functional groups makes it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
N,N'-diphenylbutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-15(17-13-7-3-1-4-8-13)11-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEOAZMRAXYIEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935129 | |
| Record name | N~1~,N~4~-Diphenylbutanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15510-09-5 | |
| Record name | Succinanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~1~,N~4~-Diphenylbutanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(3,4-dimethylphenyl)-N'-methylcarbamimidothioate](/img/structure/B4970038.png)
![4-bromo-N-[4-(butan-2-yl)phenyl]benzamide](/img/structure/B4970044.png)

![N-benzyl-N,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B4970058.png)

![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B4970067.png)
![1-[(5-Methylfuran-2-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970075.png)
![N-1,3-benzodioxol-5-yl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4970084.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4970096.png)
![4-[[4-(2-Aminoethyl)piperazin-1-yl]methyl]-2,6-ditert-butylphenol](/img/structure/B4970112.png)
![4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4970124.png)
![3-(1,3-benzodioxol-5-yl)-11-(biphenyl-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4970130.png)
![1-[1-(2-pyridinylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4970138.png)
![N-[(allylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4970146.png)
